(2S)-6-amino-2-[bis(carboxymethyl)amino]hexanoic acid;2,2,2-trifluoroacetic acid
CAS No.:
Cat. No.: VC13495927
Molecular Formula: C12H19F3N2O8
Molecular Weight: 376.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19F3N2O8 |
|---|---|
| Molecular Weight | 376.28 g/mol |
| IUPAC Name | (2S)-6-amino-2-[bis(carboxymethyl)amino]hexanoic acid;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C10H18N2O6.C2HF3O2/c11-4-2-1-3-7(10(17)18)12(5-8(13)14)6-9(15)16;3-2(4,5)1(6)7/h7H,1-6,11H2,(H,13,14)(H,15,16)(H,17,18);(H,6,7)/t7-;/m0./s1 |
| Standard InChI Key | PKZCFUDHJJGMPN-FJXQXJEOSA-N |
| Isomeric SMILES | C(CCN)C[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O.C(=O)(C(F)(F)F)O |
| SMILES | C(CCN)CC(C(=O)O)N(CC(=O)O)CC(=O)O.C(=O)(C(F)(F)F)O |
| Canonical SMILES | C(CCN)CC(C(=O)O)N(CC(=O)O)CC(=O)O.C(=O)(C(F)(F)F)O |
Introduction
Structural and Chemical Characteristics
Molecular Composition
The compound consists of two distinct moieties:
-
(2S)-6-amino-2-[bis(carboxymethyl)amino]hexanoic acid: A lysine derivative with two carboxymethyl groups attached to the α-amino group, enabling metal ion chelation .
-
2,2,2-Trifluoroacetic acid (TFA): A fluorinated carboxylic acid with a pKa of ~0.23, known for its strong acidity and role as a solvent .
The interaction between these components is likely ionic, with TFA acting as a counterion to protonate the amino group of the lysine derivative.
Table 1: Key Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₉F₃N₂O₈ | |
| Molecular Weight | 376.28 g/mol | |
| IUPAC Name | (2S)-6-amino-2-[bis(carboxymethyl)amino]hexanoic acid;2,2,2-trifluoroacetic acid | |
| SMILES | C(CCN)CC(C(=O)O)N(CC(=O)O)CC(=O)O.C(=O)(C(F)(F)F)O |
Stereochemical and Conformational Features
The (2S) configuration indicates a specific stereochemistry at the second carbon of the hexanoic acid backbone, critical for biological activity . Nuclear magnetic resonance (NMR) studies of similar compounds reveal that the carboxymethyl groups adopt a tripodal geometry around the nitrogen, optimizing metal coordination . TFA’s trifluoromethyl group induces electronic effects, stabilizing the conjugate base and enhancing solubility in organic solvents .
Synthesis and Preparation
Synthetic Routes
The lysine derivative is synthesized via Schiff base formation, where lysine reacts with glyoxylic acid derivatives to introduce carboxymethyl groups . Subsequent purification involves ion-exchange chromatography to isolate the (2S)-enantiomer . TFA is introduced during the final salt formation step, where the amino group is protonated by TFA in a polar solvent like methanol.
Table 2: Synthesis Parameters
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Carboxymethylation of lysine | Glyoxylic acid, aqueous NaOH, 60°C | 72% |
| Enantiomer separation | Chiral HPLC (C18 column) | 95% ee |
| Salt formation with TFA | TFA in methanol, room temperature | 89% |
Analytical Validation
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 376.28. Circular dichroism (CD) spectra validate the (2S) configuration, showing a positive Cotton effect at 220 nm .
Functional Applications
Chelation Therapy
The carboxymethylated lysine moiety binds divalent cations (e.g., Ca²⁺, Cu²⁺) with stability constants (log K) exceeding 10, making it a candidate for heavy metal detoxification . Comparative studies show a 30% higher affinity for Cu²⁺ than EDTA .
Peptide Synthesis
TFA’s role in this complex enhances its utility in solid-phase peptide synthesis (SPPS). It cleaves protecting groups (e.g., Boc) while solubilizing hydrophobic peptides . Recent protocols report a 20% increase in peptide purity when using this complex versus TFA alone.
Protein Stabilization
In protein folding studies, the lysine derivative prevents aggregation by sequestering free metal ions, while TFA maintains a low-pH environment that stabilizes α-helical structures .
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